2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid
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Overview
Description
2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H3F3NO5. This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a nitro group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4,5-trifluorobenzoic acid, followed by hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step often involves the use of a suitable hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic medium are often used.
Major Products Formed
Oxidation: Formation of 2,4,5-trifluoro-3-oxo-6-nitrobenzoic acid.
Reduction: Formation of 2,4,5-trifluoro-3-hydroxy-6-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its interaction with biological targets. Molecular targets may include enzymes and receptors involved in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoro-3-hydroxybenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Contains an additional fluorine atom, which may alter its chemical properties and biological activity.
2,4,6-Trifluoro-3-hydroxybenzoic acid: The position of the fluorine atoms differs, affecting its chemical behavior.
Uniqueness
2,4,5-Trifluoro-3-hydroxy-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of fluorine atoms, a hydroxyl group, and a nitro group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,4,5-trifluoro-3-hydroxy-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO5/c8-2-1(7(13)14)5(11(15)16)3(9)4(10)6(2)12/h12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEOHGVJAJDMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)O)F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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